[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol
Description
[3-Methylidene-1-(trifluoromethyl)cyclobutyl]methanol is a cyclobutane derivative featuring a trifluoromethyl (-CF₃) group at position 1, a methylidene (=CH₂) group at position 3, and a hydroxymethyl (-CH₂OH) substituent. The methylidene group introduces a double bond within the cyclobutane ring, increasing ring strain and reactivity compared to saturated analogs. The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, influencing acidity and stability.
Properties
CAS No. |
2057424-45-8 |
|---|---|
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H9F3O/c1-5-2-6(3-5,4-11)7(8,9)10/h11H,1-4H2 |
InChI Key |
PHUYXNURYOUDBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(CO)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of a trifluoromethyl-substituted cyclobutene with a suitable alcohol under controlled conditions. The reaction typically requires the use of a strong acid catalyst to facilitate the addition of the alcohol to the cyclobutene ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may modulate enzyme activity by binding to active sites or altering enzyme conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between [3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol and its analogs:
*Inferred based on analogs.
Reactivity and Stability
- Trifluoromethyl Group: Enhances thermal stability and lipophilicity compared to non-fluorinated or partially fluorinated derivatives (e.g., (3,3-difluoro-1-methyl-cyclobutyl)methanol ).
- Hydroxymethyl Group: The -CH₂OH moiety allows hydrogen bonding, improving solubility in polar solvents relative to non-hydroxylated analogs.
Physical Properties
- Polarity : The trifluoromethyl group reduces polarity, while the hydroxymethyl group counterbalances this effect, creating a unique solubility profile.
Biological Activity
[3-methylidene-1-(trifluoromethyl)cyclobutyl]methanol, with the CAS number 2057424-45-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a trifluoromethyl group and a hydroxymethyl substituent. Its molecular formula is CHFO, contributing to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by forming covalent bonds with nucleophilic amino acid residues in active sites.
- Receptor Modulation : It could modulate receptor activity through conformational changes induced by binding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar trifluoromethylated compounds. For instance, compounds containing trifluoromethyl groups have shown significant antibacterial activity against various strains, including E. coli and S. aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Trifluoromethyl Compounds | S. aureus | 4.88 µg/mL |
Anticancer Activity
Trifluoromethylated compounds have also been investigated for their anticancer properties. In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC values for these compounds are often compared to standard chemotherapeutics like Doxorubicin.
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HeLa | TBD | TBD |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various methanol extracts containing trifluoromethyl groups, revealing promising results against resistant strains of bacteria . The study emphasizes the need for further exploration into the specific mechanisms by which these compounds exert their effects.
- Anticancer Research : Another investigation focused on the cytotoxic effects of trifluoromethylated compounds against multiple cancer cell lines, demonstrating that these compounds can significantly inhibit cell proliferation through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
